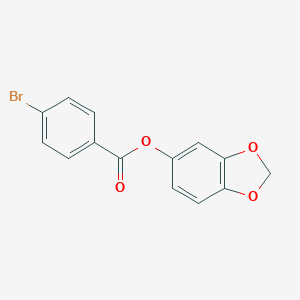
1,3-Benzodioxol-5-yl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl 4-bromobenzoate is a chemical compound that is widely used in scientific research. It is a benzodioxole derivative that is commonly referred to as BD-BB. The compound has a molecular weight of 321.14 g/mol and a chemical formula of C14H9BrO4. BD-BB is a white to off-white powder that is soluble in organic solvents such as DMSO and DMF.
Wirkmechanismus
BD-BB works by reacting with ROS to form a highly fluorescent product that can be detected using fluorescence microscopy. The compound is highly selective for ROS and does not react with other biological molecules such as proteins and nucleic acids. The fluorescence signal generated by BD-BB is proportional to the amount of ROS present in the biological system, making it a useful tool for quantifying ROS levels.
Biochemical and Physiological Effects:
BD-BB has been shown to have minimal toxicity and does not affect the viability or function of living cells. The compound has been used to study the effects of ROS on various biological processes such as cell signaling, apoptosis, and autophagy. BD-BB has also been used to investigate the role of ROS in disease pathogenesis and to develop new therapies for ROS-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BD-BB is its high selectivity and sensitivity for detecting ROS in living cells. The compound is also easy to use and does not require any specialized equipment. However, one limitation of BD-BB is its low photostability, which can lead to a decrease in fluorescence signal over time. The compound also has a relatively short half-life in biological systems, which can limit its use for long-term studies.
Zukünftige Richtungen
There are several future directions for the use of BD-BB in scientific research. One area of interest is the development of new fluorescent probes that can detect other important biological molecules such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another direction is the use of BD-BB in combination with other imaging techniques such as confocal microscopy and super-resolution microscopy to obtain more detailed information about the spatial and temporal dynamics of ROS in living cells. Finally, BD-BB can be used to develop new therapies for ROS-related diseases by identifying new targets for drug development and testing the efficacy of existing drugs in preclinical models.
Synthesemethoden
The synthesis of BD-BB involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by column chromatography to obtain pure BD-BB.
Wissenschaftliche Forschungsanwendungen
BD-BB is widely used in scientific research as a fluorescent probe for imaging biological systems. The compound has been shown to have high selectivity and sensitivity for detecting reactive oxygen species (ROS) in living cells. ROS are important signaling molecules that play a critical role in various physiological and pathological processes such as aging, cancer, and neurodegenerative diseases. BD-BB is also used as a tool for studying the mechanism of action of ROS and for developing new therapies for ROS-related diseases.
Eigenschaften
Molekularformel |
C14H9BrO4 |
|---|---|
Molekulargewicht |
321.12 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrO4/c15-10-3-1-9(2-4-10)14(16)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |
InChI-Schlüssel |
CUNUANXEAAIMFF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



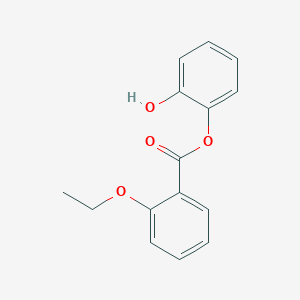
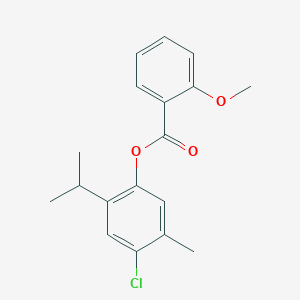
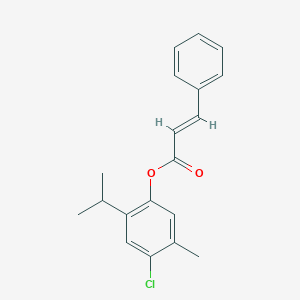


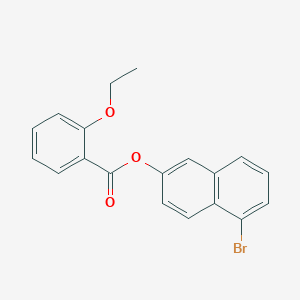
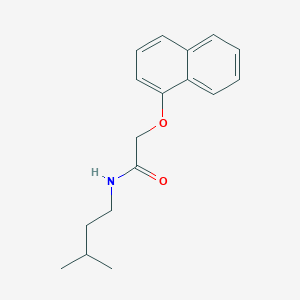

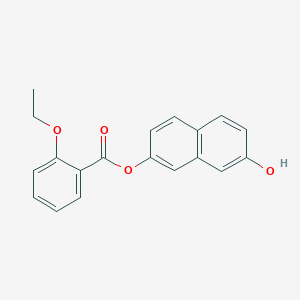
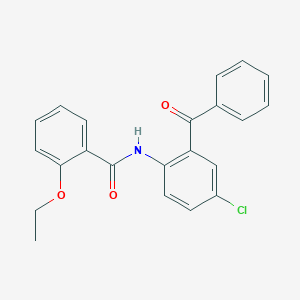
![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)